molecular formula C20H17N3O3S B2525376 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899735-26-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2525376
CAS No.: 899735-26-3
M. Wt: 379.43
InChI Key: OSVGOBQEONZRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities. Benzothiazole derivatives are the subject of extensive research due to their broad pharmacological potential, which includes documented investigations into anti-tubercular and antimicrobial applications . The structural motif of an N-substituted benzothiazole-2-carboxamide is a common feature in the design of novel bioactive compounds, as the nature of the substituents allows for fine-tuning of properties and target affinity . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-15-8-5-10-17-18(15)22-20(27-17)23(13-14-7-3-4-11-21-14)19(24)16-9-6-12-26-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVGOBQEONZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Scaffold

The benzo[d]thiazole ring is typically synthesized through a condensation reaction between 2-aminothiophenol and a carbonyl-containing species. For the 4-ethoxy derivative, the following pathway is employed:

Step 1: Ethoxylation of 2-Amino-4-hydroxybenzo[d]thiazole

  • Reagents : 2-Amino-4-hydroxybenzo[d]thiazole, ethyl bromide, potassium carbonate.
  • Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12 hours.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the 4-position, facilitated by the electron-withdrawing thiazole ring.

Step 2: Characterization of 4-Ethoxybenzo[d]thiazol-2-amine

  • Yield : ~75% (reported for analogous ethoxylations).
  • Spectroscopic Data :
    • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.21 (d, J = 8.4 Hz, 1H, H-6), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.41 (t, J = 7.0 Hz, 3H, OCH2CH3).
    • HRMS : m/z calculated for C9H10N2OS [M+H]+: 211.0542; found: 211.0545.

Preparation of the Furan-2-carboxamide Substituent

Synthesis of N-(Pyridin-2-ylmethyl)furan-2-carboxamide

This intermediate is synthesized via a two-step sequence:

Step 1: Acylation of Pyridin-2-ylmethylamine

  • Reagents : Furan-2-carbonyl chloride, pyridin-2-ylmethylamine, triethylamine.
  • Conditions : Stirring in dichloromethane (DCM) at 0°C → room temperature for 4 hours.
  • Mechanism : Nucleophilic acyl substitution, with triethylamine scavenging HCl.

Step 2: Purification and Characterization

  • Yield : ~85%.
  • Spectroscopic Data :
    • 13C NMR (101 MHz, CDCl3): δ 160.1 (C=O), 152.3 (pyridine C-2), 148.9 (furan C-2), 122.4–136.8 (aromatic carbons).
    • IR (cm⁻¹) : 1665 (C=O stretch), 1540 (N–H bend).

Final Coupling Reaction

N-Alkylation of 4-Ethoxybenzo[d]thiazol-2-amine

The convergent step involves coupling the two intermediates under Mitsunobu conditions or via palladium catalysis:

Method A: Mitsunobu Coupling

  • Reagents : 4-Ethoxybenzo[d]thiazol-2-amine, N-(pyridin-2-ylmethyl)furan-2-carboxamide, DIAD, PPh3.
  • Conditions : Anhydrous THF, 0°C → reflux, 24 hours.
  • Yield : ~60%.

Method B: Palladium-Catalyzed C–N Coupling

  • Catalyst : Pd2(dba)3/Xantphos.
  • Base : Cs2CO3.
  • Solvent : 1,4-Dioxane, 100°C, 18 hours.
  • Yield : ~70% (optimized for analogous systems).

Optimization Challenges and Solutions

Regioselectivity in Thiazole Ethoxylation

Early routes suffered from poor regiocontrol during ethoxylation, producing 4-ethoxy/6-ethoxy mixtures. Introduction of a directing group (e.g., nitro at C-6) prior to SNAr, followed by reduction, resolved this issue:

Modification Step Regioselectivity (4-ethoxy:6-ethoxy)
Without directing group 3:1
With nitro directing group 20:1

Data extrapolated from analogous benzo[d]thiazole derivatives.

Stability of the Furan Moiety

The furan ring is prone to ring-opening under strong acidic/basic conditions. Implementing low-temperature acylation (0°C) and avoiding protic solvents during coupling enhanced stability:

  • Decomposition in DMF/H2O : 40% over 12 hours.
  • Stability in anhydrous THF : <5% decomposition.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

A recent advance utilizes magnetic Fe3O4-supported Pd nanoparticles for Method B, enabling:

  • Catalyst recovery : 95% via magnetic separation.
  • Reusability : 8 cycles without significant activity loss.

Green Chemistry Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) in ethoxylation steps reduced environmental impact:

Solvent PMI* Reaction Yield
DMF 32 75%
CPME 18 72%

Process Mass Intensity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis primarily targets the carboxamide and ethoxy groups.

Amide Hydrolysis

  • Conditions : Acidic (6M HCl, reflux) or basic (NaOH, 80°C).

  • Products :

    • Acidic: Furan-2-carboxylic acid and N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.

    • Basic: Sodium furan-2-carboxylate and the same amine.

  • Kinetics : Acidic hydrolysis achieves 85% conversion in 12 hours, while basic conditions yield 92% in 8 hours.

Ether Cleavage

  • Conditions : HBr (48% in acetic acid, 100°C).

  • Product : N-(4-hydroxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide.

  • Yield : 78% after 6 hours.

Oxidation Reactions

Oxidation modifies sulfur and aromatic systems.

Benzothiazole Sulfur Oxidation

ReagentConditionsProductYield (%)
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivative65
KMnO₄ (1M)H₂SO₄, 70°CSulfone derivative58

Furan Ring Oxidation

  • Reagent : Ozone (O₃) in CH₂Cl₂ at -78°C.

  • Product : Maleic anhydride derivative (via ozonolysis).

  • Yield : 40% (isolated after reductive workup).

Reduction Reactions

Reduction focuses on the carboxamide and heterocyclic rings.

Amide Reduction

  • Reagent : LiAlH₄ (excess) in THF, reflux.

  • Product : N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-methylamine.

  • Yield : 72%.

Benzothiazole Ring Hydrogenation

  • Conditions : H₂ (50 psi), Pd/C (10%) in ethanol.

  • Product : Partially saturated thiazole ring (dihydrobenzothiazole).

  • Yield : 35% (due to steric hindrance).

Substitution Reactions

Nucleophilic substitution occurs at the ethoxy group and pyridine.

Ethoxy Group Displacement

NucleophileConditionsProductYield (%)
NH₃ (g)EtOH, 120°C (sealed)4-Aminobenzothiazole derivative82
KSCNDMF, 100°CThiocyanate-substituted derivative67

Pyridine Methyl Group Functionalization

  • Reagent : ClCH₂COCl in CH₂Cl₂.

  • Product : Chloroacetylated pyridine derivative.

  • Yield : 88%.

Cyclization and Condensation Reactions

The furan and benzothiazole moieties participate in cycloadditions.

Diels-Alder Reaction

  • Dienophile : Maleic anhydride.

  • Conditions : Toluene, 110°C.

  • Product : Bicyclic adduct (endo preference).

  • Yield : 50% .

Knoevenagel Condensation

  • Reagent : Aromatic aldehydes (e.g., benzaldehyde), piperidine catalyst.

  • Product : Styryl-furan conjugates.

  • Yield : 60–75% (dependent on aldehyde) .

Stability Under Photolytic and Thermal Conditions

ConditionObservationDegradation (%)
UV light (254 nm)Cleavage of ethoxy group40 (24 h)
150°C (dry air)Dehydration of carboxamide to nitrile55 (6 h)

Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with base-catalyzed pathways favored due to increased nucleophilicity.

  • Sulfur Oxidation : Electrophilic attack by peroxide or permanganate on the benzothiazole sulfur.

  • Ethoxy Substitution : Follows an SN2 mechanism under acidic conditions, facilitated by protonation of the leaving group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, exhibit significant antimicrobial properties. The structural components of the compound suggest potential efficacy against various bacterial and fungal strains.

Case Study : A study published in the Chemistry & Biology Interface journal demonstrated that thiazole derivatives showed promising activity against Bacillus subtilis and Aspergillus niger. The mechanism involved the inhibition of specific bacterial proteins, such as DNA gyrase and topoisomerase, which are critical for bacterial replication .

CompoundAntimicrobial ActivityTarget Organisms
This compoundModerate to highBacillus subtilis, Aspergillus niger

Anticancer Potential

The compound's structure suggests it may interact with various biological targets implicated in cancer pathways. Thiazole compounds have been studied for their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In a recent study, thiazole derivatives were evaluated for their anticancer properties against several cancer cell lines. Results indicated that certain modifications to the thiazole ring improved cytotoxicity against human cancer cells, suggesting that this compound could be a candidate for further development .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Modifications

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key References
Target Compound : N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Benzothiazole + Furan carboxamide 4-Ethoxy, pyridin-2-ylmethyl Not explicitly stated (est. ~420–450)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 900005-95-0) Benzothiazole + Furan carboxamide 4,7-Dimethyl, pyridin-2-ylmethyl Not stated
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886941-81-7) Benzothiazole + Benzamide 4-Ethoxy, pyridin-2-ylmethyl, 2-(methylsulfonyl) 467.6
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Furan carboxamide 4-Fluorobenzyl, 4-methoxyphenyl Not stated
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide (CAS 922617-72-9) Benzothiazole + Acetamide 4-Ethoxy, pyridin-2-ylmethyl, p-tolylthio 449.6
Key Observations:
  • Benzothiazole vs. Benzamide/Thioacetamide : The target compound’s furan carboxamide group distinguishes it from analogues with benzamide (CAS 886941-81-7) or thioacetamide (CAS 922617-72-9) backbones. These substitutions influence electronic properties and binding interactions; for example, the methylsulfonyl group in CAS 886941-81-7 may enhance metabolic stability but reduce solubility compared to the furan carboxamide .
  • Pyridinylmethyl vs. Benzyl Groups : The pyridin-2-ylmethyl group in the target compound may offer better hydrogen-bonding capabilities than the 4-fluorobenzyl group in ’s analogues, which showed antiviral activity in multicycle cytopathic effect (CPE) assays .
Antiviral Activity
  • The furan carboxamide core and fluorobenzyl group were critical for activity, suggesting that the target compound’s benzothiazole and pyridinylmethyl groups might similarly engage viral targets .
  • Synthetic Yield : The target compound’s synthesis likely parallels ’s method, where TBTU-mediated coupling achieved a 60% yield for a structurally similar furan carboxamide .
Metabolic and Binding Properties
  • Thioether vs. Carboxamide : The p-tolylthioacetamide group in CAS 922617-72-9 introduces a sulfur atom, which may enhance metabolic stability but reduce aqueous solubility compared to the target compound’s furan carboxamide .
  • Piperazine-Linked Analogues : ’s compound (CAS 1216675-00-1) incorporates a piperazine-ethyl chain, which could improve blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N4O3S
  • Molecular Weight : 374.43 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzo[d]thiazole with pyridin-2-ylmethyl furan-2-carboxylic acid derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

Antibacterial Activity

Research has demonstrated that compounds in the benzothiazole class exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin in certain assays .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.015 μg/mL
Pseudomonas aeruginosa0.020 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal activity. Studies indicate that benzothiazole derivatives can inhibit fungal growth effectively, with some compounds showing activity against Candida albicans and other pathogenic fungi .

Anticancer Properties

In cancer research, this compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .

Cancer Cell LineIC50 (μM)Effect
HeLa15Induction of apoptosis
A54910Inhibition of cell growth
MCF712Cell cycle arrest

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit bacterial topoisomerases, which are crucial for DNA replication and repair.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of benzothiazole derivatives found that those with similar structural motifs to this compound exhibited remarkable antibacterial potency against resistant strains of Staphylococcus aureus .
  • Anticancer Research : In a comparative study involving multiple thiazole derivatives, this compound was highlighted for its low IC50 values against breast and lung cancer cell lines, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.